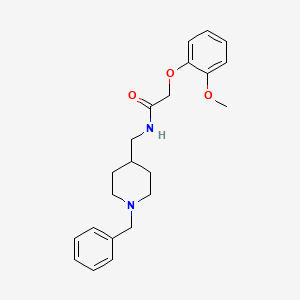

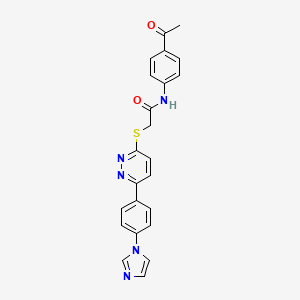

![molecular formula C17H15ClN2OS2 B2654802 N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide CAS No. 922994-17-0](/img/structure/B2654802.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexancarbothioamides, have been synthesized and evaluated for cytotoxic and antimicrobial activities .

Synthesis Analysis

While specific synthesis information for “N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide” is not available, benzothiazole derivatives have been synthesized via Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using NMR (1H and 13C), HR-MS, and FT-IR spectroscopy .Chemical Reactions Analysis

In the case of similar compounds, phosphorescence is unlocked by suppression of non-radiative channels from the non-planar conformer in glassy solvents (77 K) and when embedded in a polymer matrix of poly(methyl methacrylate) (PMMA) at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using spectroscopic methods and time-dependent density functional theory (TD-DFT) .Aplicaciones Científicas De Investigación

Pharmacological Activities

Anticancer Properties

Several novel thiazole and thiadiazole derivatives, including compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-4-(phenylthio)butanamide, have been synthesized and evaluated for their anticancer activities. These compounds demonstrated significant in vitro anticancer potential against various cancer cell lines, suggesting their promise as therapeutic agents (Gomha et al., 2017).

Antimicrobial and Antifungal Activity

Compounds with a benzo[d]thiazol moiety have been shown to possess moderate to excellent antimicrobial and antifungal activities. The structural features of these compounds contribute to their effectiveness against a range of bacterial and fungal strains, highlighting their potential in treating infectious diseases (B'Bhatt & Sharma, 2017).

Lipoxygenase Inhibition

Research has also explored the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as potential lipoxygenase inhibitors. These compounds showed moderately good activities, suggesting their utility in developing anti-inflammatory agents (Aziz‐ur‐Rehman et al., 2016).

Synthetic Utility

Synthetic Routes and Derivatives

The synthesis of related compounds involves various synthetic strategies, providing a rich chemistry for generating a wide array of derivatives with potential biological and material applications. For example, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides showcases the adaptability of the core structure in generating new compounds with unique properties (Janardhan et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylsulfanylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS2/c18-12-8-9-14-15(11-12)23-17(19-14)20-16(21)7-4-10-22-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYYMJJCPNLDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2654724.png)

![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)

![3-(3,4-Dimethylphenyl)-6-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2654726.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)

![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)

![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)

![6-Bromo-[1,2]oxazolo[4,5-b]pyridin-3-amine](/img/structure/B2654737.png)

![6-[5-(2,3-Dichlorophenyl)furan-2-yl]-4-hydroxy-5-(4-methoxybenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2654742.png)